N-Pyrrolidino Protonitazene, also known as Protonitazepyne, is a novel synthetic opioid that belongs to the nitazene family of compounds. This substance is characterized by its structural resemblance to other nitazene analogues, such as Protonitazene and N-Pyrrolidino Etonitazene. It was first reported in the drug supply in the United States in January 2023 and has since been identified in various forensic cases across North America and Europe .
The synthesis of N-Pyrrolidino Protonitazene has not been extensively documented, but it is believed to follow established methods used for synthesizing other nitazene analogues, such as Etonitazene. The process involves modifying reagents typically used for 5-nitro-2-benzylbenzimidazole analogues .
While specific synthetic pathways are not detailed in available literature, it is suggested that the synthesis of N-Pyrrolidino Protonitazene is straightforward and cost-effective, requiring no regulated precursors. This ease of synthesis raises concerns regarding its illicit manufacture and distribution .
The molecular formula of N-Pyrrolidino Protonitazene is , with a molecular weight of approximately 408.49 g/mol. The compound features a benzimidazole core structure, modified with a pyrrolidino group at one position and a propoxyphenyl group at another .
N-Pyrrolidino Protonitazene acts primarily as a mu-opioid receptor agonist. In vitro studies have demonstrated that it exhibits significant potency compared to traditional opioids like fentanyl and morphine. Specifically, it has been shown to have an effective concentration (EC50) approximately three times more potent than fentanyl .
Currently, N-Pyrrolidino Protonitazene's primary applications are within forensic toxicology and research contexts due to its emergence as a new substance of abuse. It has been identified in several medicolegal death investigations, highlighting its relevance in public health discussions surrounding synthetic opioids . Further research into its pharmacological properties may lead to insights into its potential therapeutic uses or risks associated with opioid receptor activity.
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: